(Z)-11-Hexadecenyl acetate

Vue d'ensemble

Description

(Z)-11-Hexadecenyl acetate is a chemical compound that belongs to the class of organic compounds known as fatty acid esters. It is commonly found in nature as a pheromone component in various insect species, particularly moths. This compound plays a crucial role in the mating behavior of these insects, acting as a signal to attract mates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-11-Hexadecenyl acetate typically involves the esterification of (Z)-11-Hexadecenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification reactions. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized catalysts can also enhance the reaction efficiency and allow for easier separation of the product.

Analyse Des Réactions Chimiques

Types of Reactions: (Z)-11-Hexadecenyl acetate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the acetate group into a carboxylic acid group.

Reduction: The ester group can be reduced to an alcohol group.

Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: (Z)-11-Hexadecenoic acid.

Reduction: (Z)-11-Hexadecenol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Insect Behavior Modification

Pheromone Communication:

(Z)-11-Hexadecenyl acetate is a key component of the sex pheromone blend used by several lepidopteran species, including the diamondback moth (Plutella xylostella). Research indicates that this compound plays a crucial role in attracting male moths to females, facilitating mating processes. Studies have shown that exposure to this compound can significantly influence male behavior, enhancing their response to natural pheromones .

Case Study:

In a study involving the cabbage armyworm (Mamestra brassicae), it was observed that the presence of this compound heightened male attraction to female pheromones. However, when combined with certain analogs, such as (Z)-11-hexadecenyl trifluoromethyl ketone, the efficacy of the natural pheromone was disrupted, indicating potential avenues for pest control strategies through pheromone manipulation .

Pest Control Strategies

Biopesticide Development:

Due to its low toxicity and specificity to target insects, this compound has been developed into biopesticides aimed at controlling pest populations in agricultural settings. The U.S. Environmental Protection Agency has recognized its potential as a safe insect attractant and mating disruptor for pests like the diamondback moth .

Data Table: Use Profile of this compound in Pest Control

| Application Type | Target Pest | Method of Action | Environmental Impact |

|---|---|---|---|

| Insect Attractant | Diamondback Moth | Mating disruption | Low toxicity to non-targets |

| Biopesticide | Various Lepidoptera | Behavioral modification | Minimal environmental risk |

| Monitoring Trap Bait | Cabbage Looper | Attracting males | Specific to target species |

Research on Plant Interactions

Recent studies have explored how this compound affects plant responses to herbivory. For instance, exposure to this compound has been shown to increase the susceptibility of Brassica nigra plants to herbivory by enhancing volatile emissions that attract pests like P. xylostella. This interaction highlights the dual role of this compound as both an insect attractant and a factor influencing plant defense mechanisms .

Mechanistic Insights:

The compound's ability to alter plant signaling pathways was demonstrated when plants exposed to this compound exhibited increased cytosolic calcium levels and reactive oxygen species (ROS) production, which are indicative of stress responses . This suggests that while it serves as an attractant for pests, it may also inadvertently compromise plant defenses.

Formulation Innovations

Microencapsulation Techniques:

Innovative approaches have been developed for the sustained release of this compound using polyurea microcapsules. These formulations allow for prolonged efficacy in field applications by gradually releasing the pheromone over time, thereby enhancing its effectiveness as a pest control agent .

Case Study on Release Mechanism:

A study demonstrated that polyurea microcapsules could effectively release this compound over a month under laboratory conditions, providing a controlled method for deploying this pheromone in agricultural settings .

Mécanisme D'action

The mechanism of action of (Z)-11-Hexadecenyl acetate as a pheromone involves its detection by specific olfactory receptors in insects. These receptors are located on the antennae of the insects and are highly sensitive to the compound. Upon binding to the receptors, a signal transduction pathway is activated, leading to behavioral responses such as attraction or mating.

Comparaison Avec Des Composés Similaires

(E)-11-Hexadecenyl acetate: This isomer has a different spatial arrangement of the double bond, which can affect its biological activity.

(Z)-11-Tetradecenyl acetate: Another pheromone component with a shorter carbon chain.

(Z)-9-Hexadecenyl acetate: Similar structure but with the double bond located at a different position.

Uniqueness: (Z)-11-Hexadecenyl acetate is unique due to its specific role in the mating behavior of certain insect species. Its structure allows it to be highly selective in binding to olfactory receptors, making it an effective pheromone. The compound’s ability to be synthesized and modified also makes it valuable for research and industrial applications.

Activité Biologique

(Z)-11-Hexadecenyl acetate, commonly referred to as (Z)-11-16:Ac, is a significant compound primarily recognized as a sex pheromone component in various insect species, particularly within the Noctuidae family. This article explores its biological activity, focusing on its effects on insect behavior, plant defense mechanisms, and potential applications in pest management.

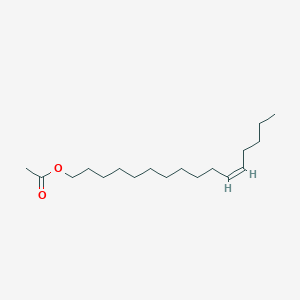

- Chemical Structure : this compound is an unsaturated fatty acid ester with the molecular formula .

- Natural Sources : It is produced by several moth species, including the southern pine coneworm (Dioryctria amatella), where it plays a crucial role in mating and attraction of males to females.

1. Insect Behavior

This compound has been extensively studied for its role as a sex pheromone. Research indicates that:

- Attractiveness : Male moths are significantly attracted to traps baited with (Z)-11-16:Ac. Field tests have shown that traps containing 100 µg of this compound effectively capture male moths, demonstrating its potency as an attractant .

- Behavioral Responses : Studies reveal that (Z)-11-16:Ac acts as an agonist in pheromone communication, enhancing mating behaviors in species such as Helicoverpa armigera and Helicoverpa assulta. The addition of this compound to pheromone blends increases male landing and copulation displays .

2. Plant Defense Mechanisms

The interaction between this compound and plant defense responses has garnered attention:

- Induction of Defense Responses : Exposure to (Z)-11-16:Ac can trigger early and late defense-related responses in plants like Brassica nigra. These responses include changes in volatile emissions and increased susceptibility to herbivory by larvae of Plutella xylostella when exposed to the pheromone .

- Physiological Changes : Studies indicate that treatment with (Z)-11-16:Ac leads to:

| Treatment Concentration | Response Observed |

|---|---|

| 50 ppm | Moderate increase in [Ca²⁺] |

| 100 ppm | Significant increase in [Ca²⁺], strong H₂O₂ production |

The mechanism by which this compound influences both insect behavior and plant responses involves complex biochemical pathways:

- Signal Transduction : The compound's interaction with plant cells initiates a cascade of signaling events leading to enhanced defense gene expression. For instance, catalase (CAT) and superoxide dismutase (SOD) activities were significantly upregulated following exposure to (Z)-11-16:Ac, indicating an activation of antioxidant defenses .

Case Study 1: Pheromone Trapping Efficacy

In a field study conducted across multiple states in the U.S., traps baited with varying concentrations of this compound were tested for their effectiveness in capturing D. amatella. Results showed that traps with 100 µg of the compound yielded the highest capture rates compared to lower doses, confirming its efficacy as a monitoring tool for pest management .

Case Study 2: Plant Response to Pheromone Exposure

A controlled experiment assessed the physiological responses of Brassica nigra plants exposed to this compound. The findings indicated that plants treated with 100 ppm exhibited significant changes in both volatile emissions and increased susceptibility to herbivore feeding, highlighting the dual role of this compound in both attracting pests and affecting plant health .

Propriétés

IUPAC Name |

[(Z)-hexadec-11-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKXLQSCEOHKTF-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6035730 | |

| Record name | (Z)-11-Hexadecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34010-21-4 | |

| Record name | (Z)-11-Hexadecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34010-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hexadecenyl acetate, (11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hexadecen-1-ol, 1-acetate, (11Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-11-Hexadecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hexadec-11-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-HEXADECENYL ACETATE, (11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TVB86A4XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.